4-Bromo-2-benzoylpyrrole
Description
4-Bromo-2-benzoylpyrrole is a brominated pyrrole derivative featuring a benzoyl group at the 2-position and a bromine atom at the 4-position of the pyrrole ring.
Properties
Molecular Formula |
C11H8BrNO |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H8BrNO/c12-9-6-10(13-7-9)11(14)8-4-2-1-3-5-8/h1-7,13H |
InChI Key |
MFIQIUWWTVDWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-benzoylpyrrole typically involves the bromination of a pyrrole derivative followed by benzoylation. One common method includes the bromination of 2-benzoylpyrrole using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and benzoylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial for scalable production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-benzoylpyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups replacing the bromine atom or modifying the benzoyl group .
Scientific Research Applications
4-Bromo-2-benzoylpyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-benzoylpyrrole and its derivatives often involves the inhibition of specific enzymes or interference with cellular processes. For instance, some derivatives act as uncouplers of oxidative phosphorylation, disrupting the production of ATP in cells . The molecular targets and pathways involved can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Bromo-2-benzoylpyrrole with structurally related brominated pyrrole derivatives and aromatic compounds, based on substituents, molecular properties, and applications inferred from the evidence:
Key Observations :
Substituent Effects on Reactivity :
- The benzoyl group in this compound likely enhances electrophilicity at the pyrrole ring compared to the carboxylic acid group in 4-Bromo-1H-pyrrole-2-carboxylic acid . This difference may influence participation in nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions.
- Bulky substituents (e.g., ethylhexyl in diketopyrrolopyrrole derivatives) improve solubility in organic solvents, critical for applications in thin-film electronics .
Coordination Chemistry: Benzimidazole-phenol derivatives (e.g., ) exhibit multiple coordination sites for metal ions, whereas this compound’s benzoyl group may act as a weaker ligand due to reduced electron density .
Synthetic Methods: Brominated pyrroles are typically synthesized via halogenation (e.g., electrophilic bromination) or coupling reactions. For example, highlights the use of sodium/2-methyl-2-butanol under argon for constructing diketopyrrolopyrrole frameworks .
Applications in Materials Science :
- Diketopyrrolopyrrole derivatives with bromophenyl and thiophene groups demonstrate strong absorption in the visible spectrum, making them suitable for organic photovoltaics . In contrast, this compound’s simpler structure may favor smaller-molecule applications, such as fluorescent probes or catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
